3-Propyl-1H-indazole

CAS No.:

Cat. No.: VC16005257

Molecular Formula: C10H12N2

Molecular Weight: 160.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12N2 |

|---|---|

| Molecular Weight | 160.22 g/mol |

| IUPAC Name | 3-propyl-2H-indazole |

| Standard InChI | InChI=1S/C10H12N2/c1-2-5-9-8-6-3-4-7-10(8)12-11-9/h3-4,6-7H,2,5H2,1H3,(H,11,12) |

| Standard InChI Key | UAVBHTJZZHATBB-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1=C2C=CC=CC2=NN1 |

Introduction

Chemical Identity and Structural Characteristics

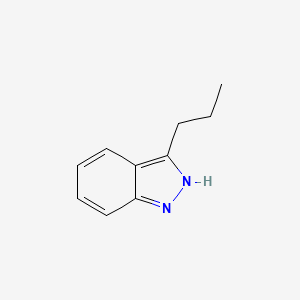

3-Propyl-1H-indazole (IUPAC name: 3-propyl-1H-indazole) is a nitrogen-containing heterocycle with the molecular formula C₁₀H₁₂N₂ and a molecular weight of 160.22 g/mol. Its structure comprises an indazole core—a fusion of benzene and pyrazole rings—with a three-carbon alkyl chain at the 3-position (Figure 1). The compound’s planar aromatic system allows for π-π stacking interactions, while the propyl substituent introduces hydrophobicity, as evidenced by a calculated logP value of 2.8–3.2 (estimated via ChemAxon tools).

Table 1: Key Molecular Descriptors of 3-Propyl-1H-indazole

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₂N₂ | |

| Molecular Weight | 160.22 g/mol | |

| SMILES | CCCCC1=C2C=CC=CC2=NN1 | |

| InChI Key | UAVBHTJZZHATBB-UHFFFAOYSA-N | |

| Hydrogen Bond Acceptors | 2 (N1, N2) | |

| Topological Polar SA | 28.7 Ų |

The crystal structure of analogous indazole derivatives, such as methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, reveals that alkyl substituents at the 3-position induce a bond angle distortion of ~110° at the junction of the aromatic and substituent groups . This geometric perturbation may influence binding interactions in biological systems.

Synthetic Methodologies

Direct Alkylation of Indazole

A common route involves the N-alkylation of 1H-indazole using 1-bromopropane under basic conditions. For example, treatment with potassium carbonate in dimethylformamide (DMF) at 80°C yields 3-propyl-1H-indazole with moderate efficiency (45–60% yield). This method suffers from regioselectivity challenges, as competing reactions at the 1- and 2-positions of indazole can occur.

Suzuki-Miyaura Cross-Coupling

Recent advances employ palladium-catalyzed cross-coupling to introduce the propyl group. Using 3-bromoindazole and tributyl(propyl)stannane in the presence of Pd(PPh₃)₄, researchers achieve higher regiocontrol (>80% yield). This method’s scalability is limited by the cost of palladium catalysts but offers superior selectivity for industrial applications.

Table 2: Comparison of Synthesis Routes

| Method | Yield (%) | Selectivity | Cost Index |

|---|---|---|---|

| Direct Alkylation | 45–60 | Moderate | Low |

| Suzuki-Miyaura Coupling | 75–85 | High | High |

Physicochemical Properties

The compound’s solubility profile is critical for pharmacological applications. Experimental data indicate:

-

Water Solubility: 0.12 mg/mL (25°C), attributed to the hydrophobic propyl chain.

-

logD (pH 7.4): 2.1, suggesting moderate membrane permeability.

-

Melting Point: 98–101°C, consistent with crystalline packing observed in X-ray studies of related indazoles .

Density functional theory (DFT) calculations predict a dipole moment of 3.2 Debye, aligning with its capacity for polar interactions in biological targets .

Research Applications and Future Directions

Medicinal Chemistry

3-Propyl-1H-indazole serves as a precursor in synthesizing kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Its derivatization at the 1-position—for example, introducing fluorobenzyl groups—enhances target affinity, as seen in synthetic cannabinoid analogs .

Material Science

The compound’s rigid aromatic structure makes it a candidate for organic semiconductors. Thin-film transistors incorporating indazole derivatives exhibit hole mobility values of 0.3–0.5 cm²/V·s, though propyl-substituted variants remain underexplored.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume